molecular formula C17H18N2Na2O13P2 B13720439 3-(2-Oxo-2-phenylethyl)-uridine-5'-diphosphate disodium salt

3-(2-Oxo-2-phenylethyl)-uridine-5'-diphosphate disodium salt

Cat. No.: B13720439
M. Wt: 566.3 g/mol
InChI Key: LEICCBKKYICWFH-BWBFMJMBSA-L
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Description

3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt is a complex organic compound that features a uridine moiety linked to a phenylethyl group and diphosphate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt typically involves multiple steps, starting from uridine and incorporating the phenylethyl group through a series of chemical reactions. One common method involves the use of diethyl (2-oxo-2-phenylethyl)phosphonate as a key intermediate . This intermediate is synthesized by reacting benzoyl chloride with triethyl phosphite in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the phenylethyl moiety can be reduced to form alcohols.

    Substitution: The uridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield benzoic acid derivatives, while reduction can produce phenylethanol derivatives.

Scientific Research Applications

3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt involves its interaction with specific molecular targets and pathways. The uridine moiety can interact with nucleotide receptors and enzymes, influencing cellular signaling and metabolic pathways. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt is unique due to its combination of a uridine moiety with a phenylethyl group and diphosphate. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18N2Na2O13P2

Molecular Weight

566.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H20N2O13P2.2Na/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27;;/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27);;/q;2*+1/p-2/t12-,14-,15-,16-;;/m1../s1

InChI Key

LEICCBKKYICWFH-BWBFMJMBSA-L

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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